

Conservation of the gp120 421-438 Sequence Across Lentiviruses: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The gp120 surface glycoprotein of lentiviruses, particularly the Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV), is a critical component for viral entry into host cells and a primary target for neutralizing antibodies. Within this glycoprotein, the 421-438 amino acid sequence, located in the C4 domain, plays a pivotal role in the interaction with the CD4 receptor, making it a region of significant interest for therapeutic and vaccine development. This technical guide provides a comprehensive overview of the conservation of the gp120 421-438 sequence across HIV-1, HIV-2, and SIV, details the experimental protocols for its analysis, and visualizes the associated biological pathways and experimental workflows.

Data Presentation: Sequence Conservation of the gp120 421-438 Region

The conservation of the 421-438 amino acid sequence within the gp120 protein was analyzed across representative strains of HIV-1, HIV-2, and SIV. The following tables summarize the pairwise sequence identity and similarity percentages. Sequence identity refers to the percentage of identical amino acids at the same positions, while sequence similarity includes both identical and biochemically similar amino acid substitutions.

Table 1: Pairwise Sequence Identity of the gp120 421-438 Region



HIV-1 (HXB2)	HIV-2 (ROD)	SIV (mac239)	
HIV-1 (HXB2)	100%	55.6%	61.1%
HIV-2 (ROD)	55.6%	100%	72.2%
SIV (mac239)	61.1%	72.2%	100%

Table 2: Pairwise Sequence Similarity of the gp120 421-438 Region

HIV-1 (HXB2)	HIV-2 (ROD)	SIV (mac239)	
HIV-1 (HXB2)	100%	77.8%	83.3%
HIV-2 (ROD)	77.8%	100%	88.9%
SIV (mac239)	83.3%	88.9%	100%

Note: The sequence data for this analysis was retrieved from the Los Alamos HIV Sequence Database. The specific sequences used were from the HXB2 strain for HIV-1, the ROD strain for HIV-2, and the mac239 strain for SIV.

Experimental Protocols

This section outlines the detailed methodologies for the experimental analysis of the gp120 421-438 sequence, from viral gene amplification to sequence conservation analysis.

Viral RNA Extraction and env Gene Amplification

This protocol describes the initial steps to obtain the genetic material encoding the gp120 protein from viral particles.

Viral RNA Extraction:

- Pellet viral particles from plasma or cell culture supernatant by ultracentrifugation.
- Extract viral RNA using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.



- Elute the purified viral RNA in nuclease-free water.
- Reverse Transcription and Nested PCR for env Gene Amplification:
 - First-strand cDNA synthesis: Synthesize cDNA from the extracted viral RNA using a reverse transcriptase enzyme and a gene-specific outer reverse primer for the env gene.
 - First-round PCR: Perform a PCR reaction using the synthesized cDNA as a template with outer forward and reverse primers flanking the env gene.
 - Cycling conditions: Initial denaturation at 94°C for 2 minutes, followed by 35 cycles of denaturation at 94°C for 15 seconds, annealing at 55°C for 30 seconds, and extension at 68°C for 4 minutes, with a final extension at 68°C for 10 minutes.
 - Second-round (nested) PCR: Use the product from the first-round PCR as a template for a second PCR reaction with inner forward and reverse primers. This increases the specificity and yield of the desired env gene fragment.
 - Cycling conditions: Similar to the first-round PCR.
 - Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct size fragment.

DNA Sequencing of the env Gene

Sanger sequencing is a reliable method for determining the precise nucleotide sequence of the amplified env gene fragment.

- PCR Product Purification: Purify the nested PCR product to remove primers, dNTPs, and other reaction components using a PCR purification kit.
- Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either the inner forward or reverse primer from the nested PCR), a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
- Capillary Electrophoresis: Separate the resulting DNA fragments by size using an automated capillary electrophoresis DNA sequencer.



• Sequence Analysis: The sequencer's software will generate a chromatogram, which is then used to determine the nucleotide sequence.

Bioinformatics Analysis of Sequence Conservation

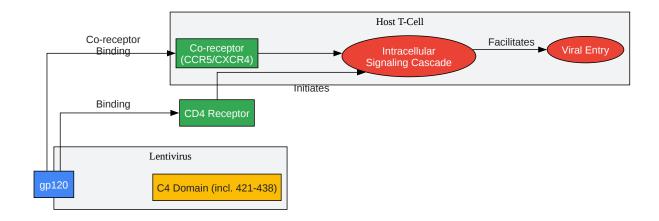
This protocol details the computational steps to analyze the conservation of the gp120 421-438 amino acid sequence.

- Sequence Retrieval: Obtain representative gp120 amino acid sequences for HIV-1, HIV-2, and SIV from a public database such as the Los Alamos HIV Sequence Database.[1][2][3][4] [5]
- Multiple Sequence Alignment (MSA):
 - Use a multiple sequence alignment tool such as Clustal Omega, T-Coffee, or MUSCLE to align the retrieved sequences.[6][7][8][9][10][11][12][13][14][15]
 - Input the sequences in FASTA format.
 - The output will be an alignment showing conserved and variable regions.
- Identification of the 421-438 Region: Locate the 421-438 amino acid region within the aligned sequences based on a reference sequence (e.g., HXB2 for HIV-1).
- Calculation of Sequence Identity and Similarity:
 - Manually inspect the alignment of the 421-438 region to count the number of identical and similar amino acids between each pair of sequences.
 - Alternatively, use an online tool to calculate a pairwise identity/similarity matrix from the alignment.[16][17][18][19][20]
 - Percent Identity = (Number of Identical Residues / Total Number of Residues in the Region) * 100
 - Percent Similarity = (Number of Similar or Identical Residues / Total Number of Residues in the Region) * 100



Mandatory Visualization Signaling Pathway

The binding of the gp120 glycoprotein to the CD4 receptor on the surface of a host T-cell initiates a cascade of conformational changes and signaling events that are crucial for viral entry. While the 421-438 sequence itself does not independently trigger a signaling pathway, its location within the C4 domain makes it a critical part of the CD4 binding site. The interaction of this broader region with CD4 leads to the activation of intracellular signaling pathways.



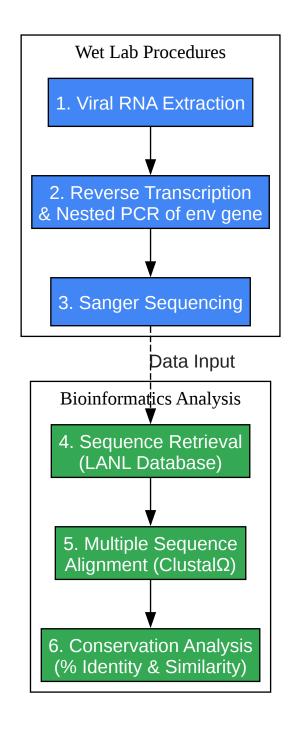
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Caption: gp120-CD4 interaction and subsequent signaling cascade.

Experimental Workflow

The following diagram illustrates the key steps involved in the experimental workflow for determining the sequence conservation of the gp120 421-438 region.





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Caption: Workflow for gp120 421-438 sequence conservation analysis.

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